2-(1H-imidazol-1-yl)cyclopentan-1-ol
CAS No.: 1184093-57-9
Cat. No.: VC3073197
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184093-57-9 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 2-imidazol-1-ylcyclopentan-1-ol |
| Standard InChI | InChI=1S/C8H12N2O/c11-8-3-1-2-7(8)10-5-4-9-6-10/h4-8,11H,1-3H2 |
| Standard InChI Key | UFWXFQBIQIVZOP-UHFFFAOYSA-N |
| SMILES | C1CC(C(C1)O)N2C=CN=C2 |
| Canonical SMILES | C1CC(C(C1)O)N2C=CN=C2 |
Introduction
2-(1H-imidazol-1-yl)cyclopentan-1-ol is a synthetic organic compound with a molecular formula of C8H12N2O and a molar mass of 152.19 g/mol . It is characterized by the presence of an imidazole ring attached to a cyclopentanol backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of 2-(1H-imidazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with imidazole under appropriate conditions. This process may involve the use of catalysts or specific reaction conditions to facilitate the formation of the desired product.
Applications and Research Findings
While specific applications of 2-(1H-imidazol-1-yl)cyclopentan-1-ol are not widely documented, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or antifungal properties. The imidazole ring is known for its presence in various biologically active molecules, suggesting potential avenues for research.
Safety and Handling
As with many organic compounds, handling 2-(1H-imidazol-1-yl)cyclopentan-1-ol requires proper safety precautions, including the use of protective equipment and adherence to standard laboratory safety protocols. Detailed safety data sheets (SDS) should be consulted for specific handling instructions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume